Product packaging for 6-deoxy-D-fructose(Cat. No.:CAS No. 27180-09-2)

6-deoxy-D-fructose

Cat. No.: B8591499
CAS No.: 27180-09-2
M. Wt: 164.16 g/mol
InChI Key: QZNPNKJXABGCRC-UYFOZJQFSA-N
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Description

Contextualizing 6-Deoxy-D-Fructose within Deoxy Sugar Chemistry

Deoxy sugars are carbohydrates that have had at least one of their hydroxyl (-OH) groups replaced by a hydrogen atom. ontosight.aiwikipedia.org This structural modification distinguishes them from common sugars and can significantly alter their chemical and physical properties, as well as their biological functions. ontosight.aiontosight.ai this compound, as its name implies, is a derivative of the ketohexose D-fructose where the hydroxyl group on the sixth carbon has been removed. ontosight.ainih.gov This seemingly simple change has profound implications for its role and behavior in biochemical systems.

Deoxy sugars are found in a variety of natural sources, including plants, bacteria, and animals. ontosight.ai Some well-known examples of deoxy sugars include deoxyribose (a fundamental component of DNA), fucose, and rhamnose. ontosight.ai The synthesis of deoxy sugars can be achieved through various chemical and enzymatic methods. rsc.orgrsc.orgrsc.org

Significance of Deoxy Sugars in Biochemical Research

The absence of a hydroxyl group gives deoxy sugars unique properties that make them crucial in a wide array of biological activities. mdpi.com They are integral components of many biomolecules, including antibiotics, and are recognized for their roles in biological processes such as cell adhesion and receptor affinity. rsc.orgresearchgate.net The specific structure of deoxy sugars can influence how they interact with cell surface receptors, thereby affecting cell signaling and recognition. ontosight.ai

In the field of medical research, deoxy sugars are of particular interest. They are components of many bacterial and viral surface antigens, playing a role in stimulating immune responses. ontosight.ai Furthermore, their involvement in tumor cell metabolism and signaling has made them potential targets for cancer research. ontosight.ai Researchers also utilize deoxy sugars as tools to study glycoprotein (B1211001) biosynthesis and to investigate the mechanisms of enzymes like glycosidases and glycosyltransferases. ontosight.airsc.orgresearchgate.net

Overview of this compound as a Research Compound

This compound serves as a valuable compound in various research applications. It is particularly noted as a starting material in the synthesis of other organic compounds. google.com For instance, both this compound and its L-isomer, 6-deoxy-L-sorbose, can be converted into Furaneol, a significant flavor compound. google.com

The synthesis of this compound can be accomplished through enzymatic processes. rsc.org One method involves the use of aldolase (B8822740) and triose phosphate (B84403) isomerase in what is essentially an aldol (B89426) condensation reaction. google.com Modified versions of this compound have also been developed for specific research purposes. For example, 6-Amino-6-deoxy-D-fructose is used in the research and development of medications for diabetes, cancer, and metabolic disorders. Another derivative, 6-Azido-6-deoxy-D-fructose, is utilized in stereospecific, aldolase-catalyzed reactions. biosynth.com

Furthermore, fluorinated derivatives such as 6-deoxy-6-fluoro-D-fructose (6FDF) have been synthesized and investigated for their potential in medical imaging. nih.gov Specifically, 6-[18F]fluoro-6-deoxy-D-fructose has been developed as a radiotracer for positron emission tomography (PET) imaging to target the GLUT5 transporter, which is overexpressed in certain types of breast cancer. nih.govmdpi.comnih.gov This highlights the utility of this compound as a scaffold for creating specialized research tools.

Classification as a Rare Sugar and Implications for Research

This compound is classified as a rare sugar. The International Society of Rare Sugars defines rare sugars as monosaccharides that are uncommonly found in nature. chemilyglycoscience.comnih.gov With the exception of a few abundant sugars like D-glucose, D-fructose, and D-galactose, most monosaccharides fall into this category. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B8591499 6-deoxy-D-fructose CAS No. 27180-09-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27180-09-2

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5R)-1,3,4,5-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5-,6-/m1/s1

InChI Key

QZNPNKJXABGCRC-UYFOZJQFSA-N

Isomeric SMILES

C[C@H]([C@H]([C@@H](C(=O)CO)O)O)O

Canonical SMILES

CC(C(C(C(=O)CO)O)O)O

Origin of Product

United States

Synthetic Methodologies for 6 Deoxy D Fructose and Its Derivatives

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods leverage the high selectivity of enzymes to perform specific bond formations, often under mild reaction conditions, thus minimizing the need for complex protecting group strategies.

Aldolase- and Triose Phosphate (B84403) Isomerase-Catalyzed Condensation

A prominent chemoenzymatic route to 6-deoxy-D-fructose involves an aldol (B89426) condensation reaction catalyzed by a combination of aldolase (B8822740) and triose phosphate isomerase (TPI). google.com This method utilizes fructose-1,6-diphosphate (B8644906) as a starting material, which is reacted with lactaldehyde in an aqueous medium at a neutral pH. google.com The enzymatic system, consisting of FDP-aldolase and TPI, facilitates the selective condensation. google.com In some variations of this synthesis, the enzymes are coimmobilized on a solid support, such as polyacrylamide gel, to improve their stability and reusability. google.comgoogle.com

The initial product of this reaction is this compound-1-phosphate. google.com This intermediate is then hydrolyzed, typically using an acid phosphatase, to yield the final product, this compound. google.commolaid.com This two-step, one-pot reaction sequence offers high yields, with one reported synthesis achieving an 87% yield of the barium salt of this compound-1-phosphate. google.com The reaction conditions are notably mild, proceeding at room temperature and a pH of 7.0, which makes this an attractive method for industrial applications. google.com

Fructose-6-phosphate (B1210287) aldolase (FSA) has also been recognized as a powerful biocatalyst for stereoselective C-C bond formation. csic.esplos.org It can utilize dihydroxyacetone (DHA) as a donor substrate, which is advantageous as it is less expensive than phosphorylated counterparts and eliminates the need for a dephosphorylation step. plos.org

Table 1: Key Enzymes and Substrates in Aldolase-Catalyzed Synthesis of this compound

EnzymeRoleSubstrates
FDP-AldolaseCatalyzes aldol condensationFructose-1,6-diphosphate, Lactaldehyde
Triose Phosphate Isomerase (TPI)Interconverts triose phosphatesDihydroxyacetone phosphate (DHAP), Glyceraldehyde-3-phosphate (G3P)
Acid PhosphataseDephosphorylates the intermediateThis compound-1-phosphate
Fructose-6-Phosphate Aldolase (FSA)Catalyzes aldol reactionDihydroxyacetone (DHA), various aldehydes

Transketolase-Mediated Conversion

Transketolase (TK) is another key enzyme employed in the synthesis of deoxysugars. ontosight.aicore.ac.uk This thiamine (B1217682) diphosphate-dependent enzyme catalyzes the transfer of a two-carbon ketol unit from a donor ketose to an acceptor aldose. ontosight.aiwikipedia.org This capability is harnessed to produce this compound and its analogs. For instance, transketolase from Saccharomyces cerevisiae can utilize a variety of donor substrates, including D-xylulose 5-phosphate and D-fructose 6-phosphate, and acceptor substrates like D-glyceraldehyde 3-phosphate. core.ac.ukmdpi.com

In a specific application, a chemoenzymatic synthesis of 6-deoxy-L-sorbose, a stereoisomer of this compound, was achieved using transketolase. core.ac.uk This highlights the enzyme's utility in creating stereochemically diverse deoxysugars. Furthermore, engineered transketolase variants have been developed to produce C-7 and C-8 deoxy ketoses through the elongation of biomass-derived pentoses and hexoses. researchgate.net These enzymatic reactions are noted for their high substrate conversions and diastereoselectivities under mild conditions. researchgate.net

General Chemical Synthesis Strategies for Modified Deoxyfructoses

Purely chemical synthesis provides a versatile alternative to enzymatic methods for producing modified deoxyfructoses. wikipedia.orgmsu.edu These strategies often involve the manipulation of functional groups on a carbohydrate scaffold. msu.edu A common approach is the selective replacement of hydroxyl groups with other functionalities.

For example, the synthesis of chlorinated sugar derivatives can be achieved using chlorinating agents under controlled conditions. ontosight.aiontosight.ai This typically involves the reaction of a protected sugar, like a sucrose (B13894) derivative, with a reagent such as triphenylphosphine (B44618) and carbon tetrachloride to perform a nucleophilic substitution at specific positions. vulcanchem.com While effective, these methods can sometimes lead to side reactions and may require extensive purification. vulcanchem.com

Another general strategy involves the conversion of amino sugars or ketoses into deoxy sugars. researchgate.net One such method uses benzyne (B1209423) as a reducing agent in a key step to deoxygenate the sugar molecule. researchgate.net More modern approaches, such as olefin cross-metathesis and isomerization, have also been employed to create 3,6-dideoxysugars, demonstrating the power of contemporary organic synthesis in accessing biologically important sugar analogs. researchgate.net

Preparation of Functionally Modified this compound Derivatives for Research

The synthesis of functionally modified this compound derivatives is crucial for creating molecular probes and potential drug candidates.

Synthesis of 6-Amino-6-deoxy-D-fructose

6-Amino-6-deoxy-D-fructose is a valuable intermediate for the synthesis of various biologically active compounds, including oligosaccharides and polysaccharides. biosynth.comchemsynlab.com Its synthesis can be approached through multiple routes. One common strategy involves the nucleophilic substitution of a leaving group at the C-6 position of a suitably protected fructose (B13574) derivative with an azide (B81097) anion. tandfonline.com The resulting 6-azido-6-deoxy derivative is then reduced to the corresponding amine. tandfonline.com

For instance, starting from D-galactose diacetonide, a 6-bromo or 6-mesyl derivative can be prepared, which then undergoes substitution with sodium azide. tandfonline.com Subsequent deprotection and reduction yield the target 6-amino-6-deoxy sugar. tandfonline.com This amino-sugar can also be used in further synthetic modifications, such as methylation, to produce a range of derivatives. biosynth.commdpi.com

Synthesis of 6-Chloro-6-deoxyfructose (B1209339)

The synthesis of 6-chloro-6-deoxyfructose involves the specific replacement of the C-6 hydroxyl group of fructose with a chlorine atom. ontosight.ai This can be accomplished through the use of chlorinating agents. ontosight.aiontosight.ai For example, the reaction of fructose with a suitable reagent under controlled conditions can yield the desired chlorinated derivative. ontosight.ai This modification alters the polarity and reactivity of the sugar molecule, making it a useful tool for studying sugar metabolism and enzyme-substrate interactions. ontosight.ai The synthesis of related chlorinated sugars, such as 6,6'-dichloro-6,6'-dideoxysucrose, often employs reagents like triphenylphosphine and carbon tetrachloride with protected sucrose derivatives to achieve selective chlorination. vulcanchem.com

Synthesis of 6-Deoxy-6-fluoro-D-fructose for Radiotracing

The synthesis of 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF) is a critical process for producing this radiotracer, which is valuable for Positron Emission Tomography (PET) imaging, particularly for visualizing the GLUT5 transporter in cancer. nih.gove-century.us The most common approach is a nucleophilic substitution reaction where a precursor molecule is labeled with the positron-emitting isotope fluorine-18 (B77423).

The synthesis has been optimized for automation and compliance with Good Manufacturing Practice (GMP), essential for clinical applications. nih.gove-century.us The process typically begins with cyclotron-produced [¹⁸F]fluoride, which is made anhydrous. e-century.usplos.org This is followed by a radiochemical synthesis using an automated synthesis unit, such as a Tracerlab FXFN ASU. nih.gove-century.us

The general scheme involves the reaction of a protected fructose derivative, where the hydroxyl group at the C-6 position is replaced by a good leaving group, such as tosylate (a derivative of toluenesulfonic acid) or triflate (a derivative of trifluoromethanesulfonic acid). e-century.usmdpi.com For instance, a tosylate precursor, methyl 1,3,4-tri-O-acetyl-6-O-(methylbenzene-sulfonyl)-α/β-D-fructofuranoside, is labeled using a [¹⁸F]KF/Kryptofix (K₂₂₂) complex. mdpi.com The nucleophilic [¹⁸F]fluoride ion displaces the tosylate group.

Following the fluorination step, the protecting groups on the fructose molecule are removed via acid hydrolysis. The final product, 6-[¹⁸F]FDF, is then purified using High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com The entire automated process, including synthesis and purification, can be completed in approximately 50 to 115 minutes. nih.gove-century.usplos.org This efficient synthesis yields 6-[¹⁸F]FDF with high radiochemical purity (exceeding 95%) and a specific activity greater than 5.1 GBq/μmol. nih.gove-century.us

ParameterDetails
Radiotracer 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF)
Precursor Example Methyl 1,3,4-tri-O-acetyl-6-O-(methylbenzene-sulfonyl)-α/β-D-fructofuranoside mdpi.com
Fluorine Source Cyclotron-produced no-carrier-added [¹⁸F]fluoride e-century.us
Reaction Type Nucleophilic substitution mdpi.com
Automation Performed in an automated synthesis unit (e.g., Tracerlab FXFN ASU) nih.gove-century.us
Key Reagents [¹⁸F]KF/Kryptofix (K₂₂₂) complex, Acid for hydrolysis mdpi.com
Purification Method High-Performance Liquid Chromatography (HPLC) nih.govmdpi.com
Total Synthesis Time ~50-115 minutes nih.gove-century.usplos.org
Decay-Corrected Yield 14 ± 3% nih.gove-century.us
Radiochemical Purity >95% nih.gove-century.us

Exploration of Other Substituted Deoxyfructose Derivatives (e.g., Azido (B1232118), Sulfo)

6-Azido-6-deoxy-D-fructose:

The azido group is a versatile functional group in carbohydrate chemistry, often serving as a precursor to an amino group or used in click chemistry reactions. The synthesis of 6-azido-6-deoxy-D-fructose derivatives typically involves the nucleophilic displacement of a suitable leaving group at the C-6 position. beilstein-journals.org

A common strategy starts with a protected form of D-fructose, such as 1,2;3,4-di-O-isopropylidene-β-D-psicofuranose. The primary hydroxyl group at C-6 is first converted into a good leaving group, commonly a tosylate. This tosylated intermediate is then treated with sodium azide (NaN₃) in a solvent like dimethylformamide (DMF) to yield the 6-azido-6-deoxy derivative. beilstein-journals.org The reaction proceeds via an Sₙ2 mechanism. Subsequent removal of the protecting groups would yield the final 6-azido-6-deoxy-D-fructose. beilstein-journals.orgbiosynth.com

StepDescriptionReagents/ConditionsProduct
1 Protection of D-fructose(Not detailed in source)1,2;3,4-di-O-isopropylidene-β-D-psicofuranose
2 Tosylation of C6-OHTosyl chloride, PyridineC6-tosyl intermediate
3 Nucleophilic DisplacementSodium azide (NaN₃), DMF, 70 °C6-azido-6-deoxy-1,2;3,4-di-O-isopropylidene-β-D-psicofuranose beilstein-journals.org
4 Deprotection(Not detailed in source)6-Azido-6-deoxy-D-fructose

6-Deoxy-6-sulfo-D-fructose:

6-Deoxy-6-sulfo-D-fructose is a key intermediate in the bacterial degradation pathway of sulfoquinovose, one of nature's most abundant organosulfur compounds. frontiersin.org Unlike the fluoro and azido derivatives, which are often produced by synthetic organic chemistry, 6-deoxy-6-sulfo-D-fructose is notably generated through enzymatic reactions. frontiersin.orgebi.ac.uk

In several bacterial metabolic pathways, sulfoquinovose is first isomerized by the enzyme sulfoquinovose isomerase to produce 6-deoxy-6-sulfo-D-fructose. frontiersin.orgecmdb.ca Furthermore, enzymes from the LacD aldolase family can catalyze the reversible cleavage of 6-deoxy-6-sulfo-D-fructose 1-phosphate into dihydroxyacetone phosphate (DHAP) and 3-sulfolactaldehyde. ebi.ac.uk This reverse reaction represents an enzymatic synthesis of the phosphorylated form of 6-deoxy-6-sulfo-D-fructose. ebi.ac.uk While the synthesis of related sulfo-sugars like 6-sulfo-6-deoxy-D-glucosamine has been achieved through chemical methods, the primary described routes to 6-deoxy-6-sulfo-D-fructose itself are biochemical. mostwiedzy.plnih.gov

Biochemical Pathways and Enzymatic Interactions Involving 6 Deoxy D Fructose

Participation in Deoxysugar Biosynthesis Pathways

6-Deoxy-D-fructose and its phosphorylated derivatives are involved in specialized metabolic pathways, particularly in microorganisms, leading to the formation of complex carbohydrates and cellular components.

Campylobacter jejuni, a significant cause of human diarrheal disease, possesses structurally diverse capsular polysaccharides (CPS) that are crucial for its survival and interaction with the host immune system. nih.govresearchgate.net In the HS:5 serotype, the CPS is composed of repeating units of D-glycero-D-manno-heptose and D-glucitol-6-phosphate. nih.govacs.org The biosynthesis of the activated glucitol precursor, cytidine (B196190) diphosphate (B83284) (CDP)-6-D-glucitol, proceeds through a two-enzyme pathway where a fructose (B13574) derivative plays a central role. nih.govresearchgate.net

Contrary to a direct role for this compound, the pathway involves its phosphorylated and nucleotide-activated counterpart, CDP-6-D-fructose. acs.orgnih.gov The process is initiated by an enzyme, encoded by the gene HS5.18, which functions as a sugar nucleotidyltransferase. acs.orgnih.gov This enzyme catalyzes the formation of CDP-6-D-fructose from D-fructose-6-phosphate and cytidine triphosphate (CTP). nih.govacs.orgresearchgate.net Subsequently, a second enzyme, encoded by HS5.17 and belonging to the short-chain dehydrogenase/reductase (SDR) superfamily, reduces the keto group of CDP-6-D-fructose using NADPH as a cofactor. acs.orgnih.gov This reduction yields the final product, CDP-6-D-glucitol. nih.govacs.org High-resolution X-ray crystal structures of the second enzyme have provided significant insights into how an open-chain nucleotide-linked sugar is accommodated within the active site. nih.govacs.org

Genome analysis suggests that this two-protein system for producing CDP-D-glucitol and the related CDP-D-mannitol is conserved in the lipopolysaccharide and capsular polysaccharide biosynthesis pathways of over 200 other organisms. nih.govacs.org

The deoxysugar dTDP-6-deoxy-D-allose is a key precursor in the biosynthesis of mycinose (B1239270), a sugar moiety found in several macrolide antibiotics such as mycinamicin, chalcomycin, and tylosin. nih.govgenome.jpenzyme-database.org The biosynthesis of mycinose involves a series of enzymatic modifications of a glucose-derived intermediate. The pathway begins with dTDP-D-glucose, which is converted by dTDP-glucose 4,6-dehydratase (RmlB) into dTDP-4-dehydro-6-deoxy-D-glucose (also known as dTDP-4-keto-6-deoxy-D-glucose). oup.comuniprot.org

This 4-keto intermediate is a critical branch point. For the synthesis of dTDP-6-deoxy-D-allose, two further enzymatic steps are required. First, a 3-epimerase (GerF) acts on dTDP-4-keto-6-deoxy-D-glucose. nih.gov Following this, the enzyme dTDP-4-keto-6-deoxyglucose reductase (GerKI) specifically reduces the 4-keto group, yielding dTDP-6-deoxy-β-D-allose. nih.govresearchgate.net The stereochemistry of the final product has been confirmed by nuclear magnetic resonance (NMR) analysis. nih.govresearchgate.net Therefore, while this pathway produces a 6-deoxysugar, this compound itself is not a direct intermediate in the formation of dTDP-6-deoxy-D-allose. researchgate.net The sugar mycinose is ultimately formed by the dimethylation of 6-deoxyallose after it is attached to the macrolide structure. sdu.edu.cnnih.govrsc.org

Role in Cytidine Diphosphate-6-D-Glucitol Biosynthesis in Campylobacter jejuni

Enzymatic Transformations and Catalytic Studies

Enzymes that can utilize this compound or its precursors as substrates are valuable biocatalysts for the stereoselective synthesis of complex molecules.

Transketolase (TK; EC 2.2.1.1) is a thiamine (B1217682) diphosphate (ThDP)-dependent enzyme that plays a key role in the pentose (B10789219) phosphate (B84403) pathway by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. ub.edu Transketolase exhibits broad substrate specificity, accepting a variety of phosphorylated and non-phosphorylated sugars. mdpi.comchemisgroup.us

Research has demonstrated that transketolase can be used for the chemoenzymatic synthesis of this compound. researchgate.netnih.gov In one such process, transketolase from spinach leaves catalyzes the condensation of hydroxypyruvate (donor) with racemic 2,3-dihydroxybutyraldehyde (acceptor). researchgate.net The enzyme displays enantioselectivity, reacting only with the (R,R) and (R,S) isomers of the aldehyde acceptor to yield a mixture of 6-deoxy-L-sorbose and this compound. researchgate.net The use of engineered transketolases has further expanded the synthetic potential to include arylated substrates, although the direct use of this compound in these specific studies is not detailed. rsc.org Another transketolase, 6-deoxy-6-sulfo-D-fructose transketolase (EC 2.2.1.15), has been identified in bacteria and is involved in the degradation of D-sulfoquinovose, though it acts on a sulfonated analog of 6-deoxy-fructose. kegg.jpexpasy.org

Aldolases are powerful tools in synthetic organic chemistry for their ability to form carbon-carbon bonds with high stereocontrol. csic.esdiva-portal.org Both D-fructose-6-phosphate aldolase (B8822740) (FSA; EC 4.1.2.-) and the more common fructose-1,6-bisphosphate aldolase (FDP aldolase; EC 4.1.2.13) have been employed in the synthesis of this compound and its phosphorylated derivatives. google.comgoogle.comrsc.org

The synthesis typically involves the aldol (B89426) condensation of a donor molecule, such as dihydroxyacetone (DHA) or dihydroxyacetone phosphate (DHAP), with an aldehyde acceptor. researchgate.netgoogle.com For the synthesis of this compound-1-phosphate, FDP aldolase, often used in conjunction with triose phosphate isomerase (TPI), catalyzes the reaction between DHAP (which can be generated in situ from fructose-1,6-bisphosphate) and D-lactaldehyde. google.comgoogle.com The reaction proceeds with high selectivity, and the resulting this compound-1-phosphate can be subsequently hydrolyzed by a phosphatase to yield this compound. google.com

D-fructose-6-phosphate aldolase (FSA) from Escherichia coli is noted for its ability to accept non-phosphorylated donors like DHA and hydroxyacetone, making it a versatile biocatalyst. uniprot.orgcsic.es Structure-guided mutagenesis of FSA has been used to create variants with expanded substrate scope and altered stereoselectivity, enabling the synthesis of a wider range of substituted aldol products. nih.gov

Table 1: Aldolase-Mediated Synthesis of this compound Precursors

Enzyme System Donor Substrate Acceptor Substrate Product Reference
FDP-Aldolase & TPI Fructose-1,6-bisphosphate D-Lactaldehyde This compound-1-phosphate google.com
FDP-Aldolase & TPI Dihydroxyacetone phosphate D-Lactaldehyde This compound-1-phosphate google.com
FDP-Aldolase Dihydroxyacetone phosphate 2-Deoxy-D-ribose 5-Deoxy-D-fructose rsc.org

In most euryarchaeotes, such as Methanocaldococcus jannaschii, an alternative pathway exists for the biosynthesis of aromatic amino acids that bypasses some of the initial steps of the canonical shikimate pathway. nih.gov A key enzyme in this archaeal pathway is 2-amino-3,7-dideoxy-D-threo-hept-6-ulosonic acid (ADH) synthase, also known as 6-deoxy-5-ketofructose 1-phosphate synthase (DKFP synthase; EC 2.2.1.11). nih.govwikipedia.org

This enzyme catalyzes a transaldol reaction, but its substrate is not this compound. Instead, it utilizes 6-deoxy-5-ketofructose 1-phosphate (DKFP), an isomer of 6-deoxy-fructose-1-phosphate. nih.gov The enzyme transfers a dihydroxyacetone phosphate (DHAP) moiety from DKFP to L-aspartate semialdehyde. nih.gov This reaction yields ADH and releases methylglyoxal. genome.jp The ADH is then cyclized by another enzyme, dehydroquinate synthase II, to form 3-dehydroquinate, which then enters the conventional pathway. nih.gov Structural studies have classified ADH synthase as a member of the class I aldolase superfamily, identifying key catalytic residues responsible for forming the characteristic Schiff base intermediate. nih.gov Thus, the interaction is with a specific phosphorylated keto-isomer rather than with this compound itself.

Catalysis by Sulfoquinovose Isomerase and 6-Deoxy-6-sulfofructose Kinase

The initial steps in the bacterial degradation of sulfoquinovose (SQ), a widespread organosulfur compound, involve its conversion to 6-deoxy-6-sulfofructose (sulfofructose, SF). This process is a critical part of the sulfoglycolytic Embden-Meyerhof-Parnas (sulfo-EMP) pathway, which mirrors the classical EMP glycolysis pathway. nih.gov

Sulfoquinovose Isomerase (SQI) , also known as YihS, catalyzes the isomerization of sulfoquinovose to 6-deoxy-6-sulfofructose. uniprot.orgillinois.edu This enzyme exhibits a preference for β-sulfoquinovose and has minimal to no activity on the α-anomer. uniprot.org The reaction is defined as the conversion of 6-sulfo-beta-D-quinovose to 6-deoxy-6-sulfo-D-fructose. ebi.ac.uk In some bacteria, SQI can also facilitate the interconversion of sulfoquinovose and sulforhamnose. uniprot.org While its primary role is in sulfoglycolysis, in vitro studies have shown that SQI can also catalyze the interconversion of mannose, fructose, and glucose, though its activity with glucose is extremely low. uniprot.org The optimal conditions for the activity of Escherichia coli SQI are a pH of 7.0 and a temperature of 47°C. uniprot.org Its activity is significantly inhibited by the presence of Cu²⁺, Fe³⁺, and Co²⁺ ions, and partially inhibited by Mg²⁺, Ca²⁺, and Mn²⁺. uniprot.org ATP, ADP, dATP, TTP, and GTP also act as inhibitors. uniprot.org

Following the isomerization, 6-Deoxy-6-sulfofructose Kinase (SF Kinase) , also known as YihV, phosphorylates 6-deoxy-6-sulfofructose to produce 6-deoxy-6-sulfofructose-1-phosphate (SFP). nih.govillinois.edu This phosphorylation step is analogous to the phosphorylation of fructose in the standard glycolytic pathway. The subsequent cleavage of SFP is carried out by SFP aldolase. nih.gov

The table below summarizes the key enzymes involved in the initial conversion of sulfoquinovose.

EnzymeGeneEC NumberSubstrate(s)Product(s)
Sulfoquinovose IsomeraseyihS5.3.1.316-sulfo-beta-D-quinovose6-deoxy-6-sulfo-D-fructose
6-Deoxy-6-sulfofructose KinaseyihV-6-deoxy-6-sulfofructose, ATP6-deoxy-6-sulfofructose-1-phosphate, ADP

General Modulatory Effects on Cellular Metabolic Pathways

The introduction of this compound and its derivatives into cellular systems can have significant modulatory effects on metabolic pathways, primarily by interacting with enzymes of glycolysis.

In bacteria, the catabolism of sulfoquinovose, which produces 6-deoxy-6-sulfofructose, is linked to the glycolytic pathway. nih.gov The action of aldolase on 6-deoxy-6-sulfofructose 1-phosphate results in dihydroxyacetone phosphate (DHAP) and sulfolactaldehyde. nih.gov DHAP can then be converted to glyceraldehyde 3-phosphate and continue through the lower stages of glycolysis to generate pyruvate. nih.gov This integration allows bacteria to utilize sulfoquinovose as a carbon and energy source. nih.gov

Studies on deoxy-fructose analogs have provided insights into their metabolic influence. For instance, 1-deoxy-D-fructose 6-phosphate acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase and is also an effective inhibitor of phosphofructokinase. nih.gov This suggests that while the 1-hydroxy group is not essential for binding to these enzymes, it does play a role in the cooperative interactions of allosteric enzymes like phosphofructokinase. nih.gov At similar concentrations, 1-deoxyfructose (B1228785) has been shown to be a more potent inhibitor of erythrocyte glycolysis than 2-deoxyglucose. nih.gov

Fructose and its analogs can bypass key regulatory steps in glycolysis. medsci.orgresearchgate.net For example, fructose metabolism can circumvent the phosphofructokinase-1 (PFK-1) feedback inhibition, leading to a sustained glycolytic flux even when glucose metabolism is suppressed. medsci.org This allows for continuous ATP production and supports anabolic pathways by increasing the availability of triose phosphates and intermediates for the pentose phosphate pathway, which is crucial for nucleotide synthesis in rapidly dividing cells. medsci.org

The table below details the effects of this compound analogs on key glycolytic enzymes.

Deoxy-Fructose AnalogTarget EnzymeEffectMetabolic ConsequenceReference
1-Deoxy-D-fructose 6-phosphatePhosphoglucose IsomeraseCompetitive inhibitor (Ki = 1.1 mM)Inhibition of the conversion of glucose-6-phosphate to fructose-6-phosphate (B1210287). nih.gov
1-Deoxy-D-fructose 6-phosphatePhosphofructokinaseEffective inhibitor; does not alter cooperativity with fructose 6-phosphate.Inhibition of the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate. nih.gov
1-Deoxy-D-fructoseErythrocyte GlycolysisMore potent inhibitor than 2-deoxyglucose at equivalent concentrations.Overall inhibition of the glycolytic pathway in red blood cells. nih.gov

Biological Roles and Mechanisms of Action in Preclinical Research Models

Interactions with Carbohydrate Transporters

6-deoxy-D-fructose and its analogs serve as substrates for facilitative hexose (B10828440) transporters (GLUTs), the proteins responsible for transporting sugars across cell membranes. nih.gov This interaction is fundamental to its application as a probe for transporter activity.

GLUT5 is the primary transporter for fructose (B13574) in the body and is notable for its high specificity for fructose over glucose. nih.govnih.gov Preclinical studies have established that this compound analogs are recognized and transported by GLUT5. In breast cancer cell lines that overexpress GLUT5, 6-deoxy-6-fluoro-D-fructose (6FDF) was shown to be a substrate for the transporter. nih.govnih.gov Inhibition studies demonstrated that 6FDF could competitively inhibit the transport of radiolabeled fructose in a dose-dependent manner. nih.gov

The specificity of this interaction has been leveraged to develop imaging agents. The radiolabeled analog 6-deoxy-6-[18F]fluoro-D-fructose ([18F]FDF) was developed specifically to target GLUT5 for PET imaging of fructose metabolism in pathologies like breast cancer and neuroinflammation. mdpi.comnih.gov In brain tissue, GLUT5 is predominantly expressed on microglia, the resident immune cells. mdpi.com Research in rodent models of neuroinflammation has shown that [18F]FDF can be used to specifically image microglial activation, indicating its transport via GLUT5 on these cells. mdpi.com

Table 1: Preclinical Studies on this compound Analog Interaction with GLUT5

Research Model Compound Key Finding Reference
Murine (EMT-6) & Human (MCF-7) Breast Cancer Cells 6-deoxy-6-fluoro-D-fructose (6-FDF) 6-FDF is a substrate for GLUT5 and has a 9-fold higher potency than D-fructose in inhibiting [18F]FDF accumulation in EMT-6 cells. nih.gov
Rodent Model of Neuroinflammation 6-deoxy-6-[18F]fluoro-D-fructose ([18F]FDF) [18F]FDF specifically images microglial activation, which is attributed to its transport via the highly expressed GLUT5 on these cells. mdpi.com
GLUT5 Expressing Breast Cancer Cell Lines 6-deoxy-6-fluoro-D-fructose (6FDF) Showed dose-dependent inhibition of fructose transport, indicating it acts as a competitive substrate for the transporter. nih.gov

While GLUT5 is a primary target, research indicates that this compound uptake is not exclusively mediated by it. GLUT2, a lower-affinity transporter capable of transporting glucose, galactose, and fructose, has been identified as another key transporter for this compound analogs. nih.govnih.govresearchgate.net

In studies on breast cancer models, the uptake of [18F]FDF was only partially reduced by inhibitors, and further experiments indicated a significant functional involvement of GLUT2. researchgate.netnih.gov It has been suggested that in some breast cancers where GLUT5 expression is relatively low, GLUT2 may play a compensatory role in fructose and fructose analog transport. nih.gov Cellular uptake of [18F]FDF in these models was reduced by approximately 50% in the presence of glucose, fructose, or the general GLUT inhibitor cytochalasin B, which strongly supports the functional involvement of GLUT2. researchgate.netnih.gov This dual-transporter interaction is a critical consideration when interpreting data from preclinical models using this compound-based probes.

Facilitated Transport via GLUT5

Influence on Cellular Signaling Pathways and Enzyme Specificity

Once inside the cell, fructose is typically phosphorylated by ketohexokinase (fructokinase) to fructose-1-phosphate, a key entry step into glycolysis that bypasses the main regulatory step involving phosphofructokinase. frontiersin.org Metabolites of this pathway, such as fructose-1,6-bisphosphate, can act as important signaling molecules that influence pathways like Ras and AMPK. mdpi.com

The introduction of a deoxy modification at the C-6 position, as in this compound, fundamentally alters this process. While the compound can be transported into the cell, its subsequent metabolism is hindered. The absence of the 6-hydroxyl group prevents phosphorylation by ketohexokinase at that position, which would typically initiate its breakdown. Studies comparing different fluorinated fructose analogs showed that [U13C]-6-FDF could enter the polyol pathway to form 6-fluorodeoxysorbitol but did not lead to the formation of detectable glucose-6-phosphate. snmjournals.org This metabolic block means that this compound does not generate the downstream metabolites that act as signaling molecules in the same way as natural fructose.

This altered interaction with enzymes is a core principle of its use as a research probe. By competing with natural fructose for transporters and enzymes without being fully metabolized, it can be used to study the flux of the metabolic pathway itself. snmjournals.orgrsc.org The specificity of enzymes like aldolase (B8822740), which cleaves fructose-1,6-bisphosphate, is highly sensitive to the structure of the substrate; the modification at C-6 in this compound analogs affects this enzymatic processing, thereby decoupling transport from downstream metabolic and signaling events. snmjournals.org

Probing Carbohydrate Metabolism in Experimental Systems

The unique properties of this compound and its fluorinated analogs make them excellent probes for investigating carbohydrate metabolism in living systems. rsc.org The radiolabeled analog, 6-deoxy-6-[18F]fluoro-D-fructose ([18F]FDF), has been extensively used as a PET imaging agent to non-invasively monitor fructose transport and metabolism in real-time. nih.govsnmjournals.org

These probes allow researchers to:

Visualize Transporter Activity: In preclinical cancer models, [18F]FDF has been used to map the activity of GLUT5 and GLUT2, providing insights into the metabolic preferences of tumors. nih.govnih.gov

Dissect Metabolic Pathways: By comparing the metabolic fate of different deoxyfluorinated fructose analogs, researchers can probe specific enzymatic steps. For instance, a study demonstrated that while [18F]6-FDF is metabolized and leads to bone uptake (a sign of defluorination), an analog fluorinated at the C-4 position ([18F]4-FDF) becomes trapped inside cells after being processed by aldolase. snmjournals.org This allows for the specific tracing of fructolysis while avoiding confounding signals.

Study Metabolism in Disease States: [18F]FDF has been employed in rodent models to study the role of fructose metabolism in neuroinflammation, a process implicated in neurodegenerative diseases. mdpi.com

Table 2: Applications of this compound Analogs as Metabolic Probes

Application Area Compound Used System Studied Finding/Purpose Reference
PET Imaging of Cancer 6-deoxy-6-[18F]fluoro-D-fructose ([18F]FDF) Breast Cancer Models (cells and mice) To visualize and quantify fructose uptake via GLUT5 and GLUT2, offering an alternative imaging target to glucose-based probes. nih.govnih.gov
PET Imaging of Neuroinflammation 6-deoxy-6-[18F]fluoro-D-fructose ([18F]FDF) Rodent Model of Neuroinflammation To specifically image early microglial activation by targeting GLUT5, providing a biomarker for neuroinflammatory processes. mdpi.com
Mechanistic Studies of Metabolism 6-deoxy-6-D-fluorofructose In vitro studies Used with 19F-NMR to study the kinetics and mechanisms of carbohydrate-protein binding and transport across membranes. rsc.org

Research into Modulatory Effects on Cellular Health and Function

Beyond its role as a passive probe, research explores how modifying the fructose molecule can modulate cellular processes. A related compound, 6-amino-6-deoxy-D-fructose, has been noted for its potential in modulating metabolic pathways relevant to diabetes and cancer research, highlighting that modifications at the C-6 position can impart biological activity.

In the context of this compound, its primary modulatory effect in preclinical research is competitive inhibition. By competing with natural fructose for transport, it can modulate the rate at which cells take up and metabolize fructose. This is particularly relevant in cancer research, where some tumors rely on fructose as an alternative energy source to glucose. acs.orgacs.org Studies using [18F]FDF in breast cancer models under hypoxic (low oxygen) conditions, a common feature of tumors, have helped elucidate how fructose transporter expression is regulated, providing insight into the metabolic adaptability of cancer cells. nih.gov

Furthermore, the use of [18F]FDF to track microglial function in neuroinflammation provides a direct window into the cellular response to inflammatory stimuli in the brain. mdpi.com The ability to monitor the metabolic state of these specific cells can help researchers understand their role in the progression of neurodegenerative diseases and evaluate the effects of potential therapeutic interventions.

Research Applications and Advanced Methodologies Utilizing 6 Deoxy D Fructose

Utilization in Basic Biochemical and Glycobiology Research

The unique structural characteristics of 6-deoxy-D-fructose, where the hydroxyl group at the C-6 position is replaced by a hydrogen atom, make it a valuable tool in biochemical and glycobiology research. This modification allows scientists to probe and understand complex biological processes involving carbohydrates.

Investigating Substrate Specificity of Enzymes

This compound and its derivatives are instrumental in delineating the substrate specificity of various enzymes involved in carbohydrate metabolism. tandfonline.comtandfonline.com For instance, studies have utilized this compound to investigate the activity of enzymes like L-rhamnose isomerase, which catalyzes the isomerization between L-rhamnose (6-deoxy-L-mannose) and L-rhamnulose (6-deoxy-L-fructose). tandfonline.com The ability of such enzymes to act on 6-deoxy monosaccharides, which are otherwise rare in nature, provides insights into their catalytic mechanisms and the structural requirements for substrate binding. tandfonline.comtandfonline.com

Furthermore, the fluorinated analog, 6-deoxy-6-fluoro-D-fructose, has been used to study the transport of fructose (B13574) into cells. It has been shown to be a substrate for ketohexokinase, the enzyme that phosphorylates fructose, but not for hexokinase II. nih.gov This specificity allows researchers to distinguish between different metabolic pathways.

Elucidating Mechanisms of Carbohydrate-Based Signaling

Carbohydrates on the cell surface play a crucial role in cell-cell recognition and signaling. nih.gov Modifications to these sugar molecules, such as deoxygenation, can significantly impact these interactions. 6-deoxyhexoses, the family of sugars to which this compound belongs, are known components of various natural products, including some with antibiotic and anticancer properties. tandfonline.com By incorporating this compound or its analogs into glycans, researchers can study how the absence of a single hydroxyl group affects the binding of these glycans to their protein receptors, thereby elucidating the fine-tuned mechanisms of carbohydrate-based signaling. nih.gov

Development of Enzyme Inhibitors and Molecular Probes

The modification at the C-6 position of fructose has been exploited in the development of enzyme inhibitors and molecular probes. For example, derivatives of this compound have been synthesized to act as inhibitors for specific enzymes. researchgate.net The rationale is that the modified sugar can bind to the enzyme's active site but cannot undergo the complete catalytic reaction, thus blocking the enzyme's function. This approach is valuable for studying the role of specific enzymes in disease pathways. mdpi.com

Moreover, attaching a reporter group, such as a fluorescent tag or a radiolabel, to this compound creates a molecular probe. mtu.edu These probes can be used to visualize and track the movement and metabolism of fructose in living cells and organisms. For instance, 6-azido-6-deoxy-D-glucose, a related deoxy sugar, has been used as a metabolic chemical reporter to trace sugar dynamics in live cells. Similarly, fluorinated derivatives of this compound have been developed as probes for studying glucose and fructose transporters. rsc.org

Radiotracer Development for Preclinical Molecular Imaging Research

The development of radiolabeled analogs of this compound has opened new avenues for non-invasive imaging of metabolic processes in preclinical research, particularly in the fields of oncology and neuroinflammation.

6-Deoxy-6-[18F]fluoro-D-fructose as a Positron Emission Tomography Radiotracer

6-Deoxy-6-[18F]fluoro-D-fructose (6-[18F]FDF) is a positron emission tomography (PET) radiotracer that has been developed to image fructose metabolism. nih.govnih.gov This radiotracer is a fructose analog where the hydroxyl group at the C-6 position is replaced with the positron-emitting isotope fluorine-18 (B77423). The primary target of 6-[18F]FDF is the facilitative hexose (B10828440) transporter GLUT5, which has a preference for fructose over glucose. mdpi.comnih.gov

The synthesis of 6-[18F]FDF has been optimized and automated for good manufacturing practice (GMP) conditions, which is a prerequisite for clinical trials. nih.gove-century.us The process typically involves the 18F-fluorination of a precursor molecule followed by purification. nih.gov

Preclinical Evaluation in Animal Models of Disease (e.g., breast cancer, neuroinflammation)

Preclinical studies in animal models have demonstrated the potential of 6-[18F]FDF for imaging specific pathological conditions.

Breast Cancer: Several studies have investigated the use of 6-[18F]FDF for imaging breast cancer. nih.govnih.gov The rationale is that some breast tumors exhibit low expression of the glucose transporter GLUT1, which limits the effectiveness of the commonly used PET tracer 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG). nih.gov However, these tumors may have higher expression of GLUT5, making them a potential target for 6-[18F]FDF. nih.govnih.gov

In vitro studies have shown that 6-[18F]FDF is taken up by breast cancer cells in a manner dependent on the extracellular fructose concentration. nih.gov Small animal PET imaging studies in mice with breast cancer xenografts have demonstrated tumor uptake of 6-[18F]FDF. nih.gov These studies suggest that 6-[18F]FDF could be a valuable tool for imaging GLUT5-expressing breast tumors. nih.govnih.gov

Neuroinflammation: More recently, 6-[18F]FDF has been evaluated for imaging neuroinflammation. mdpi.comnih.gov In the brain, GLUT5 is predominantly expressed on microglia, the primary immune cells of the central nervous system. mdpi.com During neuroinflammation, microglia become activated, and GLUT5 expression may be upregulated.

A study using a rat model of neuroinflammation induced by lipopolysaccharide (LPS) injection showed increased uptake of 6-[18F]FDF in the inflamed region of the brain. mdpi.comnih.gov The peak uptake of 6-[18F]FDF occurred earlier than that of [18F]FDG, suggesting that it may be a marker for early microglial activation. mdpi.comnih.gov These findings indicate that 6-[18F]FDF is a promising PET radiotracer for imaging microglial activation and neuroinflammatory processes in the brain. mdpi.com

Preclinical Imaging Data with 6-[18F]FDF

Animal ModelDiseaseKey FindingsCitations
BALB/c miceBreast Cancer (EMT-6 tumor)Tumor uptake of 6-[18F]FDF was observed, reaching 3.65±0.30% ID/g at 5 min post-injection. nih.gov
NIH-III miceBreast Cancer (MCF-7 xenograft)Significantly lower 6-[18F]FDF uptake compared to EMT-6 tumors. nih.gov
RatsNeuroinflammation (LPS-induced)Increased 6-[18F]FDF accumulation in the inflamed striatum at 48 hours post-injection. mdpi.comnih.gov

Quantitative Analysis in Preclinical PET Imaging Studies

The fluorine-18 labeled derivative of this compound, 6-deoxy-6-[¹⁸F]fluoro-D-fructose (6-[¹⁸F]FDF), has emerged as a significant radiotracer for Positron Emission Tomography (PET) imaging, particularly for investigating fructose metabolism pathways. mdpi.comnih.gov Preclinical studies in rodent models have provided quantitative data on its uptake and biodistribution, highlighting its potential for imaging specific biological processes like neuroinflammation and tumor metabolism. mdpi.comnih.gov

In a study on neuroinflammation using a rat model where inflammation was induced by lipopolysaccharide (LPS), dynamic PET imaging was used to quantify the uptake of 6-[¹⁸F]FDF. mdpi.comscholaris.canih.gov A significantly higher accumulation of the tracer was observed in the inflammation-induced (ipsilateral) striatum compared to the healthy (contralateral) side 48 hours after the LPS injection. mdpi.comnih.gov The standardized uptake value (SUV), a quantitative measure of radiotracer accumulation, reached a plateau between 60 and 120 minutes post-injection. mdpi.comnih.gov The binding potential (BPSRTM), which reflects the specific binding of the tracer, peaked at 48 hours post-injection and then decreased over the following two weeks. mdpi.comnih.gov For comparison, the uptake of the common PET tracer 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG) was highest at one week post-injection, suggesting that 6-[¹⁸F]FDF may be a marker for earlier neuroinflammatory events. mdpi.comnih.gov

Table 1: Quantitative 6-[¹⁸F]FDF PET Imaging Data in a Rat Model of Neuroinflammation

Parameter Time Point Ipsilateral Striatum (LPS-injected) Contralateral Striatum Reference
SUV (60-120 min) 48 hours 0.985 ± 0.047 0.819 ± 0.033 mdpi.comnih.gov
Binding Potential (BPSRTM) 48 hours 0.19 ± 0.11 - mdpi.comnih.gov
Binding Potential (BPSRTM) of [¹⁸F]FDG 1 week 0.25 ± 0.06 - mdpi.comnih.gov

In breast cancer research, quantitative analysis of 6-[¹⁸F]FDF uptake has been performed in mouse models with different tumor types. nih.gov Dynamic small animal PET studies compared its accumulation in murine EMT-6 and human xenograft MCF-7 tumors. nih.gov The results showed significantly different uptake patterns between the two tumor lines, as well as in comparison to [¹⁸F]FDG. nih.gov For instance, at 120 minutes post-injection, the SUV for 6-[¹⁸F]FDF in EMT-6 tumors was 1.23 ± 0.09, while in MCF-7 tumors it was 0.76 ± 0.05. nih.gov Biodistribution studies in normal mice showed that 6-[¹⁸F]FDF accumulates in EMT-6 tumors, reaching a maximum of 3.65 ± 0.30 percent injected dose per gram (%ID/g) at 5 minutes, which then decreased over time. nih.gov These quantitative findings support the potential of 6-[¹⁸F]FDF for imaging tumors that express the fructose transporter GLUT5. nih.govnih.gov

Table 2: Quantitative 6-[¹⁸F]FDF PET Imaging Data in Breast Cancer Mouse Models

Parameter Tumor Type Value Time Post-Injection Reference
SUV EMT-6 1.23 ± 0.09 120 min nih.gov
SUV MCF-7 0.76 ± 0.05 120 min nih.gov
Tumor Accumulation (%ID/g) EMT-6 3.65 ± 0.30 5 min nih.gov
Tumor Accumulation (%ID/g) EMT-6 1.75 ± 0.03 120 min nih.gov

Advanced Analytical Techniques for Characterization

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) for Carbohydrate Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and widely used technique for the separation and quantification of carbohydrates without the need for derivatization. thermofisher.comthermofisher.comnih.gov This method offers high resolution and sensitivity, making it ideal for analyzing complex carbohydrate mixtures. thermofisher.comcreative-biolabs.com

The principle of HPAEC relies on the weak acidic nature of carbohydrates, which can be ionized to form oxyanions at a high pH (typically pKa values between 12 and 13). thermofisher.com Using hydroxide-based eluents, these anionic carbohydrates are separated on a strong anion-exchange stationary phase. thermofisher.com The columns often utilize nonporous, polymer-based resins, which minimize band-broadening and allow for highly efficient separations of various carbohydrates, including monosaccharides and their derivatives. thermofisher.comresearchgate.net

Pulsed Amperometric Detection (PAD) provides direct and highly sensitive detection of the separated carbohydrates. creative-biolabs.comnih.gov It works by measuring the electrical current generated when the carbohydrates are oxidized at the surface of a gold working electrode. thermofisher.com A repeating sequence of three potentials, known as a waveform, is applied to the electrode. thermofisher.comthermofisher.com This waveform includes a detection potential, followed by potentials for oxidative cleaning and reductive reactivation of the electrode surface, ensuring a consistently active surface for reproducible detection. thermofisher.com This detection method is highly selective for electroactive compounds like carbohydrates, as many potentially interfering substances are not oxidized at the applied potential and are therefore not detected. thermofisher.comthermofisher.com HPAEC-PAD can achieve detection limits down to the low-picomole or even sub-picomole level. thermofisher.comcreative-biolabs.com

The technique is versatile and has been applied to a broad range of carbohydrates, including monosaccharides, disaccharides, oligosaccharides, and modified carbohydrates, in diverse and complex samples such as foods and biological materials. thermofisher.comresearchgate.netmdpi.com

Spectroscopic and Radiochemical Characterization of Derivatives (e.g., HPLC, TLC, UV)

The characterization and quality control of this compound derivatives, particularly the radiolabeled compound 6-[¹⁸F]FDF, rely on a combination of chromatographic and spectroscopic techniques to ensure identity, purity, and specific activity. e-century.usnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the purification and quality control of 6-[¹⁸F]FDF. e-century.usnih.gov For purification after radiosynthesis, a semi-preparative reversed-phase (RP) C18 column is typically used. nih.gov The identity of the final product is confirmed by co-injecting the radioactive product with a non-radioactive ("cold") reference standard of 6-deoxy-6-fluoro-D-fructose, where both compounds should elute at the same retention time. e-century.usnih.gov Analytical HPLC with a C18 column is then used for the final quality control, coupling a radioactivity detector with a UV detector. e-century.usnih.gov The absence of a corresponding peak in the UV chromatogram at the retention time of the radioactive product confirms the high specific activity of the tracer. e-century.usnih.gov

Thin-Layer Chromatography (TLC) offers a rapid method for determining the radiochemical purity of 6-[¹⁸F]FDF. e-century.usnih.gov Radio-TLC is performed on silica-gel plates. e-century.usnih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is used to identify the compound. For 6-[¹⁸F]FDF, an Rf value of 0.6 has been reported using a mobile phase of 95% acetonitrile (B52724) in water. e-century.usnih.gov

Ultraviolet (UV) Spectroscopy , used in conjunction with HPLC, is essential for determining the specific activity of the radiotracer. e-century.usnih.gov Specific activity is a measure of the amount of radioactivity per unit mass of the compound. A high specific activity is crucial for PET imaging to avoid unwanted pharmacological effects from the injected compound. By establishing a UV detection limit for the non-radioactive standard, researchers can confirm a minimum specific activity for the 6-[¹⁸F]FDF product. e-century.usnih.gov For example, a minimum specific activity for 6-[¹⁸F]FDF was determined to be greater than 5.1 GBq/µmol, based on the absence of a mass peak in the UV trace at 220 nm during HPLC analysis. e-century.usnih.gov

Table 3: Analytical Parameters for the Characterization of 6-[¹⁸F]FDF

Technique Method Parameter Value/Condition Purpose Reference

| HPLC | Purification | Column: Phenomenex Nucleosil Luna C18 (10 µm, 250 x 10 mm) Mobile Phase: 0.1 M sodium acetate (B1210297) buffer (pH 5.4) Flow Rate: 2 mL/min | Product Peak: 9.9 - 10.9 min | Isolation of pure 6-[¹⁸F]FDF | nih.gov | | HPLC | Quality Control | Column: Phenomenex Nucleosil Luna C18 (10 µm, 250 x 10 mm) Detection: Radioactivity and UV (220 nm) | Co-elution with standard | Identity confirmation and specific activity assessment | e-century.usnih.gov | | TLC | Radiochemical Purity | Stationary Phase: Silica-gel Mobile Phase: 95% CH3CN/H2O | Rf Value: 0.6 | Purity check | e-century.usnih.gov | | UV | Specific Activity | Detection Wavelength: 220 nm | UV Detection Limit: 0.1 mg/mL for standard | Calculation of minimum specific activity (>5.1 GBq/µmol) | e-century.usnih.gov |

Future Directions and Emerging Research Avenues for 6 Deoxy D Fructose

Exploration of Undiscovered Biosynthetic Pathways and Metabolic Fates

The biosynthesis of 6-deoxysugars is a complex process involving multiple enzymatic steps. While some pathways are well-characterized, there is still much to learn about the diversity of these pathways in different organisms. Future research will likely focus on identifying and characterizing novel enzymes and gene clusters responsible for the synthesis of 6-deoxy-D-fructose and other deoxysugars.

A key area of investigation is the metabolic fate of this compound in various organisms. For instance, in strawberry fruits, it was initially postulated that 6-deoxysugars like this compound were precursors to the important aroma compound 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF). acs.org However, subsequent studies using isotopically labeled compounds demonstrated that this compound is not a natural precursor to DMHF in strawberries. acs.orgnih.govacs.org Instead, D-glucose is metabolized to D-fructose-6-phosphate before being transformed into these furanones. acs.orgnih.govacs.org

Understanding the true metabolic roles of this compound in different biological contexts remains a key challenge. Future research will likely employ advanced analytical techniques to trace the metabolic fate of this compound and elucidate its downstream products and their physiological functions.

Development of Novel this compound Derivatives as Research Tools

The chemical modification of this compound to create novel derivatives is a promising strategy for developing powerful research tools. These derivatives can be used as probes to study sugar metabolism, enzymatic mechanisms, and cellular transport processes. ontosight.ai

Several derivatives of this compound have already been synthesized and are being investigated for various applications. These include:

6-Chloro-6-deoxy-D-fructose: This chlorinated derivative is synthesized by replacing the hydroxyl group at the 6th carbon with a chlorine atom. ontosight.ai This modification alters the molecule's polarity and can influence its interaction with enzymes and transport across cell membranes. ontosight.ai It has potential applications in studying sugar metabolism and as an inhibitor or probe for enzymes involved in glycolysis. ontosight.ai

6-Fluoro-6-deoxy-D-fructose (6-[¹⁸F]FDF): This fluorine-18 (B77423) labeled derivative is a promising radiotracer for positron emission tomography (PET) imaging. mdpi.comnih.gov It targets the GLUT5 transporter, which is the primary fructose (B13574) transporter in the body and is predominantly expressed on microglia in the brain. mdpi.com 6-[¹⁸F]FDF is being explored for its potential to specifically image neuroinflammation and fructose metabolism in conditions like neurodegenerative diseases and breast cancer. mdpi.comnih.gov

6-Amino-6-deoxy-D-fructose: This amino sugar derivative can be used as an intermediate in the synthesis of more complex carbohydrates like oligosaccharides and polysaccharides. biosynth.com It is also being investigated for its potential role in the development of medications for diabetes, cancer, and metabolic disorders due to its ability to modulate metabolic pathways.

The development of new synthetic methods will enable the creation of a wider range of this compound derivatives with tailored properties for specific research questions.

Advanced Computational Modeling and Simulation of Enzymatic Interactions

Computational modeling and simulation are becoming increasingly important tools for understanding the complex interactions between enzymes and their substrates. These approaches can provide valuable insights into the binding mechanisms, catalytic processes, and inhibitor design for enzymes involved in this compound metabolism.

For example, computational modeling has been used to study D-fructose-6-phosphate aldolase (B8822740) (FSA), an enzyme involved in aldol (B89426) additions. researchgate.net Through a combination of structure-guided mutagenesis and computational modeling, researchers have been able to engineer FSA variants with improved catalytic efficiency. researchgate.net

Future research will likely utilize more sophisticated computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, to provide a more detailed and dynamic picture of the enzymatic reactions involving this compound and its derivatives. These simulations can help to:

Predict the binding affinity of different substrates and inhibitors.

Elucidate the transition states of enzymatic reactions.

Guide the design of more potent and specific enzyme inhibitors.

Understand how mutations affect enzyme function.

Integration with Omics Technologies for Systems-Level Understanding

The integration of various "omics" technologies, such as transcriptomics, proteomics, and metabolomics, offers a powerful approach for gaining a systems-level understanding of the biological roles of this compound. researchgate.netmdpi.com By simultaneously analyzing changes in genes, proteins, and metabolites, researchers can construct comprehensive molecular networks and identify key pathways and regulatory mechanisms.

Metabolomics, in particular, provides a direct snapshot of the physiological state of a cell or organism. mdpi.com Studies have already demonstrated the utility of metabolomics in profiling genetically modified organisms and understanding the metabolic consequences of genetic alterations. researchgate.net For instance, metabolomic analysis has been used to characterize changes in common sugars like fructose in genetically modified crops. researchgate.net

Future research will focus on integrating multi-omics data to:

Identify the genes and proteins that are regulated by this compound.

Uncover the metabolic pathways that are influenced by this deoxysugar.

Build predictive models of cellular responses to changes in this compound levels.

Discover novel biomarkers for diseases associated with altered deoxysugar metabolism.

This integrated approach will be crucial for moving beyond the study of individual components to a more holistic understanding of the complex biological systems in which this compound participates.

Elucidating Broader Biological Significance in Diverse Organisms and Biological Contexts

While much of the research on 6-deoxy-sugars has focused on their roles in specific organisms or disease states, there is a growing interest in understanding their broader biological significance across a diverse range of organisms and biological contexts. 6-deoxy-hexoses, such as L-fucose, are known to be important components of glycans in mammals and play roles in processes like immunity, development, and cancer. nih.gov

Future research will aim to explore the presence and function of this compound in a wider variety of organisms, from bacteria and plants to animals. This will involve:

Screening different species for the presence of this compound and its biosynthetic enzymes.

Investigating the role of this deoxysugar in cell-cell communication, host-pathogen interactions, and developmental processes.

Exploring its potential as a precursor for the biosynthesis of other important biomolecules, similar to how 6-deoxy-gulose (B1209074) is a precursor for the antibiotic erythromycin. ontosight.ai

By expanding the scope of investigation, researchers can uncover novel and conserved functions of this compound and gain a deeper appreciation for the diverse roles of deoxysugars in the natural world.

Q & A

Q. How to address contradictions in toxicity profiles of this compound?

  • Methodological Answer: Dose-response studies in multiple cell lines (e.g., HepG2, HEK293) with ATP viability assays (CellTiter-Glo) identify cell-type-specific toxicity. Metabolomic profiling (GC-MS) detects accumulation of toxic intermediates (e.g., methylglyoxal). Cross-species comparisons (e.g., murine vs. primate models) clarify translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.